molecular formula C16H14N2O2S B12598638 N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine CAS No. 615258-11-2

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine

Katalognummer: B12598638
CAS-Nummer: 615258-11-2
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: KRNKQGKCXZAUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a nitro group and an ethylphenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzothiophene to introduce the nitro group at the 2-position. This is followed by a coupling reaction with 2-ethylphenylamine under suitable conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(2-Ethylphenyl)-2-amino-1-benzothiophen-3-amine.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways in disease models.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or specialty polymers.

Wirkmechanismus

The mechanism by which N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The benzothiophene core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-Ethylphenyl)-2-nitro-1-benzothiophen-3-amine can be compared with other benzothiophene derivatives and nitro-substituted aromatic compounds. Similar compounds include:

    2-Nitrobenzothiophene: Lacks the ethylphenyl substitution, leading to different reactivity and biological activity.

    N-(2-Methylphenyl)-2-nitro-1-benzothiophen-3-amine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and interactions.

    2-Amino-1-benzothiophene:

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

615258-11-2

Molekularformel

C16H14N2O2S

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-(2-ethylphenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C16H14N2O2S/c1-2-11-7-3-5-9-13(11)17-15-12-8-4-6-10-14(12)21-16(15)18(19)20/h3-10,17H,2H2,1H3

InChI-Schlüssel

KRNKQGKCXZAUHQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.